molecular formula C24H24N6O2 B2986320 5-methyl-2-phenyl-7-(4-(pyridin-3-ylmethyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one CAS No. 1040648-32-5

5-methyl-2-phenyl-7-(4-(pyridin-3-ylmethyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one

Cat. No. B2986320
CAS RN: 1040648-32-5
M. Wt: 428.496
InChI Key: WBEVEUYEPMZRJH-UHFFFAOYSA-N
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Description

5-methyl-2-phenyl-7-(4-(pyridin-3-ylmethyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one is a useful research compound. Its molecular formula is C24H24N6O2 and its molecular weight is 428.496. The purity is usually 95%.
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Scientific Research Applications

Molecular Interaction and Pharmacological Characterization

A structural motif known as 1,4-disubstituted aromatic piperazines, which includes derivatives similar to the chemical structure of interest, has been identified as having significant affinity towards aminergic G protein-coupled receptors. The addition of a pyrazolo[1,5-a]pyridine heterocyclic appendage to the arylpiperazine core has resulted in the discovery of high-affinity dopamine receptor partial agonists. These compounds have shown preferential activation of G proteins over β-arrestin recruitment at dopamine D2 receptors, indicating potential therapeutic applications as novel antipsychotic agents due to their G protein-biased partial agonistic properties (Möller et al., 2017).

Molecular Structure Investigations

Investigations into the molecular structure of s-triazine derivatives incorporating pyrazole/piperidine/aniline moieties have been conducted. This research involved X-ray crystallography combined with Hirshfeld and DFT calculations, which provided insights into the intermolecular interactions and electronic properties of these compounds. Such studies are crucial for understanding the structural basis of their biological activity and for designing compounds with enhanced pharmacological properties (Shawish et al., 2021).

Synthesis and Antimicrobial Evaluation

The synthesis and evaluation of novel pyridine-2(1H)-thiones, nicotinamides, and thiophene derivatives containing antipyrine moiety have demonstrated significant antimicrobial and antifungal activities. Such research underscores the potential of structurally related compounds in the development of new antimicrobial agents, highlighting the versatility of the core chemical scaffold in addressing various therapeutic needs (Othman, 2013).

Antagonist Activity and Molecular Interaction

Studies on compounds containing the piperazine and pyrazole moieties have elucidated their antagonist activity against CB1 cannabinoid receptors. Through molecular orbital methods and pharmacophore models, the antagonistic properties and potential therapeutic applications of these compounds in treating conditions mediated by CB1 receptors have been explored (Shim et al., 2002).

properties

IUPAC Name

5-methyl-2-phenyl-7-[4-(pyridin-3-ylmethyl)piperazine-1-carbonyl]pyrazolo[4,3-c]pyridin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N6O2/c1-27-16-20(22-21(17-27)24(32)30(26-22)19-7-3-2-4-8-19)23(31)29-12-10-28(11-13-29)15-18-6-5-9-25-14-18/h2-9,14,16-17H,10-13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBEVEUYEPMZRJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCN(CC4)CC5=CN=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-methyl-2-phenyl-7-(4-(pyridin-3-ylmethyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one

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